molecular formula C14H15ClO B13724007 2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene

2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene

Cat. No.: B13724007
M. Wt: 234.72 g/mol
InChI Key: NEIUGMWZDPJBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene is an organic compound with a complex structure that includes a chloro group, a cyclopentylmethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene typically involves multiple steps, starting with the preparation of the cyclopentylmethoxy group and its subsequent attachment to the benzene ring The ethynyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Sonogashira coupling

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The chloro group can be reduced to form a hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(cyclopentylmethoxy)-4-methylbenzene
  • 2-Chloro-1-(cyclopentylmethoxy)-4-ethoxybenzene

Uniqueness

2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, cyclopentylmethoxy, and ethynyl groups in a single molecule provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C14H15ClO

Molecular Weight

234.72 g/mol

IUPAC Name

2-chloro-1-(cyclopentylmethoxy)-4-ethynylbenzene

InChI

InChI=1S/C14H15ClO/c1-2-11-7-8-14(13(15)9-11)16-10-12-5-3-4-6-12/h1,7-9,12H,3-6,10H2

InChI Key

NEIUGMWZDPJBLY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC2CCCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.